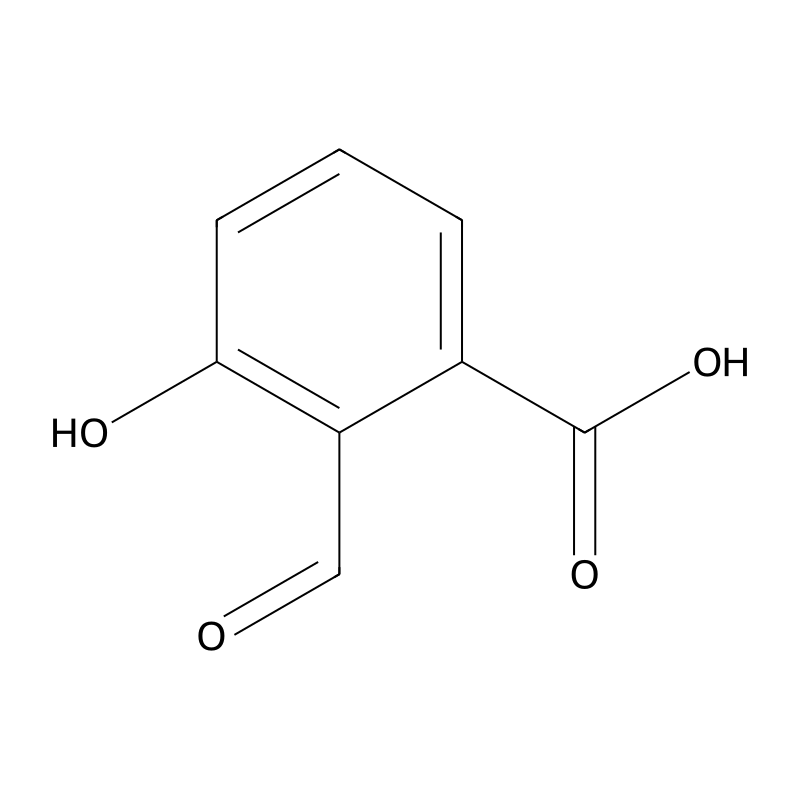

2-Formyl-3-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Formyl-3-hydroxybenzoic acid is an aromatic compound characterized by a hydroxyl group and a formyl group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 166.13 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. It is recognized for its ability to participate in diverse

- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

- Reduction: The formyl group can be reduced to an alcohol, yielding 2-hydroxy-3-hydroxybenzoic acid.

- Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming Schiff bases.

These reactions highlight the compound's versatility in synthetic organic chemistry .

2-Formyl-3-hydroxybenzoic acid exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that it has inhibitory effects on certain bacteria and fungi, making it a candidate for antimicrobial applications.

- Antioxidant Activity: The compound may act as an antioxidant, helping to neutralize free radicals in biological systems.

- Potential Anticancer Effects: Preliminary research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

These biological activities make 2-formyl-3-hydroxybenzoic acid a subject of interest in medicinal chemistry and pharmacology .

Several methods have been developed for synthesizing 2-formyl-3-hydroxybenzoic acid:

- Starting from Salicylic Acid: Salicylic acid can be formylated using formic acid or other formylating agents under acidic conditions.

- Via Electrophilic Aromatic Substitution: This method involves introducing the formyl group into the aromatic ring of a substituted phenol.

- Oxidative Methods: Oxidation of specific precursors that contain hydroxymethyl groups can also yield 2-formyl-3-hydroxybenzoic acid.

These methods vary in terms of efficiency, yield, and environmental impact .

The applications of 2-formyl-3-hydroxybenzoic acid are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agricultural Chemicals: Its antimicrobial properties make it useful in developing agrochemicals.

- Dyes and Pigments: The compound can be used in dye formulations due to its chromophoric properties.

These applications underscore its significance in both industrial and research settings .

Interaction studies involving 2-formyl-3-hydroxybenzoic acid focus on its binding affinities with various biological targets, including enzymes and receptors. Preliminary findings suggest that it may interact with specific proteins involved in metabolic pathways, potentially influencing their activity. Additionally, studies on its interaction with metal ions indicate that it may form stable complexes, which could have implications for catalysis and material science .

Several compounds share structural similarities with 2-formyl-3-hydroxybenzoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-Formyl-3-hydroxybenzoic acid | 619-12-5 | Has a formyl group at position 4 instead of 2. |

| 4-Hydroxy-3-methylbenzoic acid | 499-76-3 | Contains a methyl group instead of a formyl group. |

| 3-Hydroxy-4-methylbenzoic acid | 586-30-1 | Methylated at position 4 with hydroxyl at position 3. |

| 3-Formylsalicylic acid | 69117 | A positional isomer with the formyl group at position 3. |

The unique positioning of the functional groups in 2-formyl-3-hydroxybenzoic acid contributes to its distinct chemical properties and biological activities compared to these similar compounds .

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Characteristics

The ¹H NMR spectrum of 2-formyl-3-hydroxybenzoic acid exhibits distinctive resonance patterns that reflect its unique substitution pattern [3]. The formyl proton appears as a characteristic singlet at approximately 10.0 ppm, representing the aldehydic hydrogen attached to the carbonyl carbon [3]. This downfield chemical shift results from the deshielding effect of the adjacent carbonyl oxygen and the aromatic ring system.

The aromatic proton region spans from 7.0 to 8.0 ppm, displaying a complex multipicity pattern characteristic of tri-substituted benzene rings [3]. The three aromatic protons exhibit distinct chemical shifts due to the different electronic environments created by the electron-withdrawing formyl and carboxyl groups, and the electron-donating hydroxyl group [4].

The phenolic hydroxyl proton typically appears as a broad signal between 10.0 and 12.0 ppm when measured in deuterated dimethyl sulfoxide (DMSO-d₆), though this signal may be exchangeable with the solvent [3] [5]. In chloroform-d₃, this proton may appear at slightly different chemical shifts due to solvent effects and hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characteristics

The ¹³C NMR spectrum provides crucial structural information about the carbon framework [4] [6]. The formyl carbon resonates at approximately 190 ppm, characteristic of aldehydic carbons [3]. The carboxyl carbon appears at around 170 ppm, typical for carboxylic acid carbonyl carbons [4].

The aromatic carbon signals are distributed between 110 and 160 ppm, with each carbon exhibiting distinct chemical shifts based on its substitution pattern and electronic environment [4] [6]. The carbon bearing the hydroxyl group typically appears more upfield compared to those adjacent to electron-withdrawing groups.

| NMR Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Formyl proton (¹H) | 9.8-10.2 | Singlet | CHO |

| Aromatic protons (¹H) | 7.0-8.0 | Complex multiplet | Ar-H |

| Phenolic OH (¹H) | 10.0-12.0 | Broad singlet | Ar-OH |

| Formyl carbon (¹³C) | ~190 | - | CHO |

| Carboxyl carbon (¹³C) | ~170 | - | COOH |

| Aromatic carbons (¹³C) | 110-160 | - | Ar-C |

Infrared (IR) and Raman Vibrational Signatures

Infrared Spectroscopic Analysis

The infrared spectrum of 2-formyl-3-hydroxybenzoic acid displays characteristic absorption bands that provide definitive structural confirmation [7] [8]. The aldehydic carbonyl stretch appears at approximately 1680-1720 cm⁻¹, representing the C=O stretching vibration of the formyl group [7]. This frequency is influenced by the conjugation with the aromatic ring system and potential intramolecular hydrogen bonding.

The carboxylic acid carbonyl stretch is observed at 1650-1680 cm⁻¹, slightly lower than the aldehydic carbonyl due to resonance stabilization and hydrogen bonding effects [7] [9]. The hydroxyl stretch manifests as a broad absorption band between 3200-3600 cm⁻¹, characteristic of phenolic OH groups [8] [9].

Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, with multiple bands reflecting the substituted benzene ring system [7] [8]. The C-O stretching of the phenolic group typically occurs around 1200-1300 cm⁻¹ [8].

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary vibrational information, particularly useful for aromatic ring vibrations [10] [11]. The aromatic C=C stretching modes appear prominently in the 1550-1630 cm⁻¹ region [12] [10]. Phenolic C-OH bending vibrations are observed at characteristic frequencies that depend on the substitution pattern and intermolecular interactions [12].

The aldehyde C-H stretching may appear as a weak band around 2720-2820 cm⁻¹ in the Raman spectrum [10]. Ring breathing modes and other skeletal vibrations provide additional structural fingerprints in the 800-1200 cm⁻¹ region [10].

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aldehydic C=O stretch | 1680-1720 | 1680-1720 | CHO |

| Carboxylic C=O stretch | 1650-1680 | 1650-1680 | COOH |

| Phenolic O-H stretch | 3200-3600 | 3200-3600 | Ar-OH |

| Aromatic C=C stretch | 1450-1600 | 1550-1630 | Ar ring |

| C-O stretch | 1200-1300 | 1200-1300 | Ar-OH |

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS)

Under electrospray ionization conditions, 2-formyl-3-hydroxybenzoic acid exhibits characteristic fragmentation patterns that provide structural confirmation [13]. The molecular ion peak [M]⁺ appears at m/z 166, corresponding to the molecular weight of the compound [13].

Common fragmentation pathways include:

- Loss of the formyl group [M-CHO]⁺ at m/z 137, representing the loss of 29 mass units

- Loss of the carboxyl group [M-COOH]⁺ at m/z 121, corresponding to the loss of 45 mass units

- Loss of carbon monoxide from the carboxyl group [M-COOH+H]⁺ at m/z 139

Electron Impact Mass Spectrometry (EI-MS)

Under electron impact conditions, the compound undergoes more extensive fragmentation [14]. The molecular ion peak may be relatively weak due to the instability of the radical cation. Base peak formation typically occurs through stabilized aromatic fragments [14].

Collision-Induced Dissociation (CID)

Tandem mass spectrometry experiments reveal additional fragmentation pathways [13]. Predicted collision cross sections for various adducts have been calculated:

- [M+H]⁺ at m/z 167.03389 with CCS of 129.1 Ų

- [M+Na]⁺ at m/z 189.01583 with CCS of 138.1 Ų

- [M-H]⁻ at m/z 165.01933 with CCS of 130.9 Ų

| Fragmentation | m/z | Loss | Assignment |

|---|---|---|---|

| [M]⁺ | 166 | - | Molecular ion |

| [M-CHO]⁺ | 137 | 29 | Loss of formyl |

| [M-COOH]⁺ | 121 | 45 | Loss of carboxyl |

| [M+H]⁺ | 167 | - | Protonated molecule |

| [M+Na]⁺ | 189 | - | Sodium adduct |

Thermodynamic Properties and Phase Behavior

Thermal Stability and Phase Transitions

2-Formyl-3-hydroxybenzoic acid demonstrates moderate thermal stability under standard conditions [2]. The compound exists as a solid at room temperature with storage recommended under inert atmosphere conditions [1] [15]. The predicted boiling point ranges from 344.3±32.0°C at 760 mmHg [2], indicating substantial thermal stability before decomposition.

Thermodynamic Parameter Comparison

Comparative analysis with structural analogs reveals distinct thermodynamic properties [16] [17]. While the melting point of 2-formyl-3-hydroxybenzoic acid has not been experimentally determined, related compounds provide reference points:

- 4-Formyl-3-hydroxybenzoic acid: melting point 235-240°C [16]

- 3-Formyl-4-hydroxybenzoic acid: melting point 246-250°C [17]

- 3-Hydroxybenzoic acid: melting point 201-203°C [18]

Density and Physical Properties

The calculated density of 2-formyl-3-hydroxybenzoic acid is 1.5±0.1 g/cm³ [2], consistent with similar aromatic carboxylic acids. The flash point is estimated at 176.2±21.6°C [2], indicating moderate flammability characteristics.

Polymorphism and Crystal Structure

While specific polymorphic forms of 2-formyl-3-hydroxybenzoic acid have not been extensively studied, related hydroxybenzoic acids demonstrate polymorphic behavior [18]. The compound likely forms hydrogen-bonded networks in the solid state, similar to other hydroxybenzoic acid derivatives [18] [19].

| Property | Value | Units | Reference Compound |

|---|---|---|---|

| Density | 1.5±0.1 | g/cm³ | 2-Formyl-3-hydroxybenzoic acid |

| Boiling Point | 344.3±32.0 | °C | 2-Formyl-3-hydroxybenzoic acid |

| Flash Point | 176.2±21.6 | °C | 2-Formyl-3-hydroxybenzoic acid |

| Melting Point | 235-240 | °C | 4-Formyl-3-hydroxybenzoic acid |

| Melting Point | 246-250 | °C | 3-Formyl-4-hydroxybenzoic acid |

Solubility Characteristics and Solvent Interactions

Aqueous Solubility

2-Formyl-3-hydroxybenzoic acid exhibits limited solubility in water [20], typical of aromatic carboxylic acids with hydrophobic character. The compound is described as "slightly soluble in water" [20], with solubility potentially enhanced through pH adjustment due to the ionizable carboxylic acid group.

Organic Solvent Solubility

The compound demonstrates variable solubility in organic solvents depending on polarity and hydrogen bonding capacity [21] [22]. Dimethyl sulfoxide (DMSO) serves as an excellent solvent for nuclear magnetic resonance studies [3] [5], indicating high solubility in polar aprotic solvents.

Methanol and ethanol provide good solubility for the compound [21], making these solvents suitable for recrystallization and analytical procedures. Moderately polar solvents such as acetone and ethyl acetate show intermediate solubility characteristics [21].

Solvent-Solute Interactions

The hydroxyl and carboxyl groups enable hydrogen bonding interactions with protic solvents [19] [23]. The formyl group provides additional sites for dipole-dipole interactions with polar solvents. Aromatic π-π interactions may occur in solvents containing aromatic systems.

Partition Coefficients

The logarithm of the octanol-water partition coefficient (LogP) ranges from 1.07 to 1.69 [1] [2], indicating moderate lipophilicity. This value suggests the compound has balanced hydrophilic and hydrophobic characteristics, influencing its distribution behavior in biological systems.

Solvent System Optimization

For analytical applications, DMSO-d₆ and CDCl₃ are preferred for NMR spectroscopy [3] [5]. Methanol serves as an effective solvent for general synthetic procedures [21]. Ethyl acetate systems have been utilized for solubility studies under various conditions [23].

| Solvent | Solubility Level | Hydrogen Bonding | Applications |

|---|---|---|---|

| Water | Slightly soluble | Strong | pH-dependent studies |

| Methanol | Soluble | Strong | NMR, synthesis |

| Ethanol | Soluble | Strong | Recrystallization |

| DMSO | Highly soluble | Strong | NMR spectroscopy |

| Acetone | Moderately soluble | Moderate | Extractions |

| Ethyl acetate | Moderately soluble | Moderate | Purification |

| Chloroform | Moderately soluble | Weak | Extractions |

| Hexane | Poorly soluble | None | Phase separations |